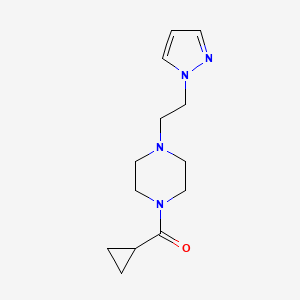![molecular formula C11H8N4OS2 B2873757 (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one CAS No. 433330-26-8](/img/structure/B2873757.png)
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features both imidazole and thiazolidinone moieties. These structures are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-mercaptothiazolidin-4-one with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole nitrogen or the thiazolidinone sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole and thiazolidinone derivatives.
Applications De Recherche Scientifique
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Another compound featuring the benzimidazole moiety, known for its biological activities.
Quinoxaline derivatives: Compounds with similar heterocyclic structures, often studied for their pharmacological properties.
Uniqueness
(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one is unique due to the combination of the imidazole and thiazolidinone moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-[(E)-1H-benzimidazol-2-yliminomethyl]-4-hydroxy-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS2/c16-9-8(18-11(17)15-9)5-12-10-13-6-3-1-2-4-7(6)14-10/h1-5,16H,(H,13,14)(H,15,17)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRJBMXWJQDDNT-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=C(NC(=S)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/N=C/C3=C(NC(=S)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)

![3-[(1,2-DIMETHYL-1H-INDOL-5-YL)METHYL]-1-(3-METHYLPHENYL)THIOUREA](/img/structure/B2873678.png)
![N-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2873681.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2873683.png)
![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)

![2,2-Difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B2873690.png)

![4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B2873692.png)


